DBCO-PEG4-GGFG-Exatecan, also known as DBCO-PEG4-GGFG-DX8951, is a sophisticated compound utilized in the development of antibody-drug conjugates (ADCs). This compound integrates a potent DNA topoisomerase I inhibitor, Exatecan, linked via a stable, non-cleavable linker, DBCO-PEG4-GGFG. The primary purpose of this conjugate is to enhance the efficacy and stability of targeted cancer therapies by ensuring precise delivery of the cytotoxic agent to cancer cells while minimizing systemic toxicity. The compound is classified under drug-linker conjugates and has been assigned the CAS number 2694856-51-2 .
The synthesis of DBCO-PEG4-GGFG-Exatecan involves several critical steps, primarily focusing on the formation of the linker and its subsequent conjugation with Exatecan.
1. Synthesis of the Linker:
2. Conjugation with Exatecan:
The synthesis process requires careful control of reaction conditions to optimize yield and purity. Typically, reactions are conducted under mild conditions to preserve the integrity of both the linker and the drug component. Industrial production may involve scaling up these processes while maintaining high quality standards to ensure that the final product meets therapeutic requirements .
DBCO-PEG4-GGFG-Exatecan consists of three main components:
The molecular formula is with a molecular weight of 1375.45 g/mol .
The compound exhibits high purity levels (>98.50%) and is soluble in various solvents, which is essential for its application in biological systems .
DBCO-PEG4-GGFG-Exatecan participates in several types of chemical reactions:
1. Substitution Reactions:
2. Cycloaddition Reactions:
Common reagents used in these reactions include azide-functionalized biomolecules and various solvents tailored to maintain optimal reaction conditions. Typically, these reactions are conducted under mild temperatures to prevent degradation of sensitive components within the compound .
DBCO-PEG4-GGFG-Exatecan exerts its therapeutic effects primarily through the inhibition of DNA topoisomerase I. This enzyme plays a crucial role in DNA replication by introducing single-strand breaks in DNA to relieve torsional strain during replication and transcription processes.
When DBCO-PEG4-GGFG-Exatecan is internalized by cancer cells, it binds to DNA topoisomerase I, leading to DNA damage and subsequent cell death, particularly in rapidly dividing tumor cells. The stability provided by the DBCO-PEG4-GGFG linker ensures effective delivery of Exatecan directly to target cells, enhancing its potency while reducing off-target effects .
DBCO-PEG4-GGFG-Exatecan is characterized by:
The compound's chemical properties include:
These properties make it an effective candidate for use in various biochemical applications involving drug delivery systems .
DBCO-PEG4-GGFG-Exatecan has numerous scientific applications:
1. Targeted Drug Delivery:
2. Bioorthogonal Chemistry:
3. Cancer Research:
4. Pharmaceutical Development:
The synthesis of DBCO-PEG4-GGFG-Exatecan employs a convergent modular strategy to ensure precise assembly of its four functional domains: the cytotoxic payload (Exatecan), protease-cleavable tetrapeptide linker (GGFG), PEG4 spacer, and bioorthogonal DBCO group. The process initiates with Exatecan (DX-8951 derivative), a potent camptothecin analog featuring a sterically hindered C20 hydroxyl group that necessitates specialized protection/deprotection protocols during conjugation [6]. Subsequent coupling to the GGFG peptide sequence uses Fmoc solid-phase peptide synthesis (SPPS) with HATU/NMM activation, achieving >95% coupling efficiency per step . The PEG4-DBCO module is pre-activated as an NHS ester for final conjugation to the GGFG-Exatecan intermediate. Critical purification stages employ reverse-phase HPLC (C18 columns) and lyophilization, yielding the final conjugate with ≥98% purity (confirmed by LC-MS, [M+H]⁺ = 1375.48) [10]. This modular approach minimizes side reactions and allows independent optimization of each segment.
Table 1: Key Synthetic Intermediates and Characterization
Synthetic Stage | Intermediate | Key Reaction | Analytical Confirmation |
---|---|---|---|
Payload Preparation | Exatecan hemisuccinate | Esterification | ¹H NMR (DMSO-d6): δ 8.15 (s, 1H), 5.45 (s, 2H) |
Linker Assembly | Fmoc-GGFG-Exatecan | SPPS/HATU activation | HPLC Rt=12.7 min; ESI-MS m/z=920.3 |
Conjugation | DBCO-PEG4-NHS + GGFG-Exatecan | NHS ester aminolysis | HPLC Rt=15.2 min; [M+Na]⁺=1398.5 |
Final Product | DBCO-PEG4-GGFG-Exatecan | Deprotection/purification | UPLC: tR=8.3 min, Purity ≥98% [10] |
The tetraethylene glycol (PEG4) spacer in DBCO-PEG4-GGFG-Exatecan critically modulates physicochemical properties essential for in vivo ADC performance. By introducing 16 ethylene oxide units (molecular weight: ~194 Da), the PEG4 spacer increases aqueous solubility to 50 mg/mL in DMSO—significantly higher than non-PEGylated analogs (<5 mg/mL) [4] [10]. This amphiphilic segment reduces aggregation propensity by disrupting hydrophobic interactions between Exatecan moieties, confirmed by dynamic light scattering (DLS) showing <5% aggregates in PBS versus >30% in PEG-free variants . Stability studies reveal PEG4's dual role:
Table 2: Impact of PEG Chain Length on Conjugate Properties
Spacer Type | Solubility in PBS (mg/mL) | Aggregation (%) | Plasma Half-life (h) | Exatecan Lactone Retention (%) |
---|---|---|---|---|
No PEG | 0.3 | 32 | 8 | 41 |
PEG4 | 36.4 | 4 | 48 | 80 |
PEG8 | 38.1 | 3 | 52 | 82 |
PEG12 | 39.5 | 2 | 55 | 84 [4] |
DBCO-PEG4-GGFG-Exatecan enables copper-free click chemistry for constructing homogeneous ADCs with defined drug-to-antibody ratios (DAR). The DBCO (dibenzocyclooctyne) group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized antibodies at rates up to 1000 M⁻¹s⁻¹, outperforming copper-catalyzed (CuAAC) methods that cause protein denaturation [4] [7]. Key advantages include:
Reaction optimization at 25°C in pH 7.4 buffer for 2 hours achieves >95% conjugation efficiency. This site-specificity contrasts stochastic lysine conjugation, which generates heterogeneous mixtures (DAR0–8) with compromised pharmacokinetics [4] [9].
Table 3: Bioorthogonal Conjugation Parameters and Outcomes
Conjugation Parameter | Conditions | Performance Metrics |
---|---|---|
Reaction Kinetics | 25°C, pH 7.4 | Rate constant: 950 ± 85 M⁻¹s⁻¹ |
Antibody Modification | Azide-Fab (4 sites) | Conjugation efficiency: 95.2% ± 1.8% |
DAR Homogeneity | HIC analysis | DAR4: 95.7%; DAR2: 3.1%; DAR0: 1.2% |
Antigen Binding | SPR (KD post-conjugation) | 1.1 ± 0.2 nM (vs. 1.0 nM pre-conjugation) |
Cytotoxic Activity | NCI-N87 cell viability assay | IC50: 0.82 nM (consistent with free conjugate) [4] [7] [9] |
Table 4: Standardized Compound Nomenclature
Synonym | Source |
---|---|
DBCO-PEG4-GGFG-DX8951 | [2] [6] |
DBCO-PEG4-GGFG-Exatecan | [10] |
DBCO-PEG4-GGFG-Dxd | [4] [5] [10] |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6